molecular formula C21H18O10 B150014 Chrysin-7-O-glucuronide CAS No. 35775-49-6

Chrysin-7-O-glucuronide

Cat. No. B150014
CAS RN: 35775-49-6
M. Wt: 430.4 g/mol
InChI Key: IDRSJGHHZXBATQ-ZFORQUDYSA-N
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Description

Chrysin-7-O-glucuronide (C7G) is a compound found in plants and is a derivative of chrysin, a flavonoid. C7G is an important compound because of its wide range of biological activities, pharmacological properties, and potential uses in medical research and drug development. C7G has been studied extensively in both in vivo and in vitro studies, and has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. In addition, C7G has been found to be effective in the treatment of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Scientific Research Applications

1. Interaction with Cytochrome P450 Enzymes and Transporters

Chrysin-7-O-glucuronide, along with other chrysin conjugates, has been shown to interact with cytochrome P450 enzymes and transporters such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette transporters. This interaction suggests that this compound can influence the biotransformation of drugs and other substances in the body (Mohos et al., 2020).

2. Binding to Serum Albumin

This compound binds to human and bovine serum albumins, though with a lower affinity compared to its sulfated counterpart. This binding characteristic suggests that this compound could potentially interfere with the albumin-binding of various drugs (Mohos et al., 2018).

3. Identification in Plants

This compound has been isolated from the epigeal part of Scutellaria ramosissima and other plants, indicating its natural occurrence and potential as a source of natural flavonoids (Yuldashev et al., 1992).

4. Role in Metabolism

Studies have shown that chrysin is metabolized in the human body to form conjugates like this compound. This metabolism process plays a critical role in determining the bioavailability and pharmacokinetics of chrysin in humans (Galijatovic et al., 1999).

5. Potential in Antiviral Applications

This compound has been identified as a potential inhibitor of the main protease responsible for the replication of the SARS-CoV-2 virus, suggesting its potential application in managing diseases like COVID-19 (Shah et al., 2021).

Mechanism of Action

Target of Action

Chrysin-7-O-glucuronide, a flavonoid glucuronide, is an active metabolite of chrysin . It primarily targets various enzymes and transporters. It inhibits α-glucosidase, α-amylase, and neuraminidase . It also inhibits organic anion transporting polypeptide (OATP) isoforms OATP1A2, OATP1B1, OATP1B3, and OATP2B1, as well as breast cancer resistance protein (BCRP) and multidrug resistance-associated protein 2 (MRP2) .

Mode of Action

This compound interacts with its targets, leading to changes in their function. For instance, it inhibits the activity of α-glucosidase, α-amylase, and neuraminidase, enzymes involved in carbohydrate metabolism and viral infections . It also inhibits the function of OATP isoforms, BCRP, and MRP2, which are involved in the transport of various endogenous and exogenous substances across cell membranes .

Biochemical Pathways

This compound affects various biochemical pathways. By inhibiting α-glucosidase and α-amylase, it can impact carbohydrate metabolism . Its inhibition of neuraminidase can affect viral replication . By inhibiting OATP isoforms, BCRP, and MRP2, it can influence the transport and distribution of various substances within the body .

Pharmacokinetics

This compound is formed from chrysin by various UDP-glucuronosyltransferase (UGT) isoforms, including UGT1A3, UGT1A6, and UGT1A9 .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to have antioxidant activity . In addition, it has been found to have anticancer activity, as it can inhibit the growth of various types of cancer cells . It also has potential antiviral activity, as suggested by its ability to inhibit neuraminidase .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of chrysin, the parent compound of this compound, can be enhanced by certain drug delivery systems . More research is needed to fully understand how environmental factors influence the action of this compound.

Safety and Hazards

Users are advised to avoid contact with skin and eyes . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . After contact with skin, wash immediately with plenty of water .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O10/c22-11-6-10(29-21-18(26)16(24)17(25)19(31-21)20(27)28)7-14-15(11)12(23)8-13(30-14)9-4-2-1-3-5-9/h1-8,16-19,21-22,24-26H,(H,27,28)/t16-,17-,18+,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRSJGHHZXBATQ-ZFORQUDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801345726
Record name Chrysin-7-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801345726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35775-49-6
Record name Chrysin-7-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801345726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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